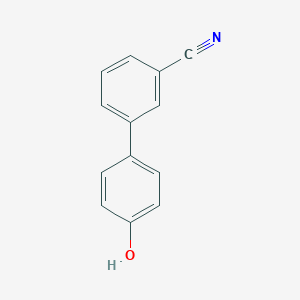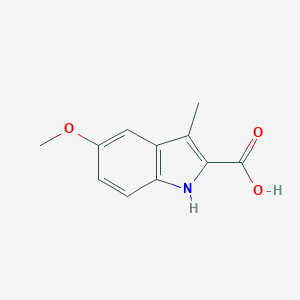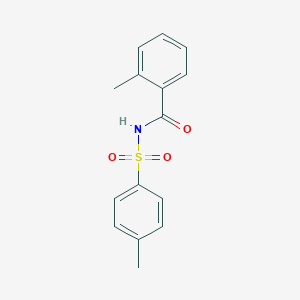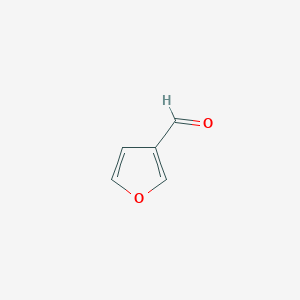
3-Furaldehyde
Descripción general
Descripción
Furan-3-carbaldehído: , también conocido como 3-furaldehído o 3-furancarboxaldehído, es un compuesto orgánico con la fórmula molecular C5H4O2. Es un derivado del furano, caracterizado por la presencia de un grupo aldehído en la tercera posición del anillo de furano. Este compuesto es un líquido incoloro a amarillo pálido con un olor característico y es soluble en agua, benceno, cloroformo, alcohol y éter .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción:
De Ácido Furan-3-carboxílico: El ácido furan-3-carboxílico puede reducirse a furan-3-metanol utilizando un complejo de borano-tetrahidrofurano.
Reacción Fotoquímica: El furan-3-carbaldehído también se puede sintetizar a través de la reacción fotoquímica del furano con benzaldehído, produciendo derivados de oxetano.
Métodos de Producción Industrial: La producción industrial del furan-3-carbaldehído generalmente implica la oxidación de derivados de furano en condiciones controladas. Los métodos y catalizadores específicos utilizados pueden variar, pero el objetivo es lograr un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El furan-3-carbaldehído puede sufrir reacciones de oxidación para formar ácido furan-3-carboxílico.
Reducción: Puede reducirse a furan-3-metanol.
Reactivos y Condiciones Comunes:
Oxidación: El dióxido de manganeso se usa comúnmente como agente oxidante.
Reducción: El complejo de borano-tetrahidrofurano se utiliza para reacciones de reducción.
Sustitución: Los halógenos como el bromo y el cloro se utilizan para reacciones de halogenación.
Productos Principales:
Oxidación: Ácido furan-3-carboxílico.
Reducción: Furan-3-metanol.
Sustitución: Derivados de furano polihalogenados.
Aplicaciones Científicas De Investigación
Química: El furan-3-carbaldehído se utiliza como intermedio en la síntesis de varios compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos. También se utiliza en la preparación de compuestos heterocíclicos y como bloque de construcción en la síntesis orgánica .
Biología y Medicina: En química medicinal, los derivados del furan-3-carbaldehído han mostrado potencial como agentes antibacterianos y antifúngicos. Estos compuestos se están estudiando por su capacidad para inhibir el crecimiento de diversos patógenos .
Industria: El furan-3-carbaldehído se utiliza en la producción de resinas, plásticos y otros materiales poliméricos. También se emplea en la fabricación de fragancias y agentes aromatizantes .
Mecanismo De Acción
El mecanismo de acción del furan-3-carbaldehído y sus derivados implica interacciones con moléculas biológicas, lo que lleva a la inhibición del crecimiento microbiano. El grupo aldehído es reactivo y puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, alterando su función y provocando efectos antimicrobianos .
Comparación Con Compuestos Similares
Compuestos Similares:
Furan-2-carbaldehído (Furfural): Similar al furan-3-carbaldehído, pero con el grupo aldehído en la segunda posición.
2,5-Furandicarboxaldehído: Contiene dos grupos aldehído en las posiciones segunda y quinta.
Singularidad: El furan-3-carbaldehído es único debido a la posición específica del grupo aldehído, lo que le confiere una reactividad y propiedades químicas distintas. Esto lo hace valioso en aplicaciones sintéticas específicas donde la regioselectividad es crucial .
Propiedades
IUPAC Name |
furan-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-3-5-1-2-7-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVSIHIBYRHSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198076 | |
| Record name | 3-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or brown liquid with an almond-like odor; [Alfa Aesar MSDS] | |
| Record name | 3-Furaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19788 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
5.33 [mmHg] | |
| Record name | 3-Furaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19788 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
498-60-2 | |
| Record name | 3-Furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FURANCARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POB632X444 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-furaldehyde?
A1: The molecular formula of this compound is C5H4O2, and its molecular weight is 96.08 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Researchers have used FTIR spectroscopy to study matrix-isolated this compound, identifying vibrational signatures of its trans and cis conformers. [] Additionally, 1H and 13C NMR spectral data have been used to characterize furfurylideneimidazolinones synthesized from this compound derivatives. []
Q3: How does the presence of this compound in wood affect its properties after treatment with sulfate and hydroxyl radicals?
A3: While advanced oxidation processes effectively reduce terpenes and alcohols in Pinus radiata wood, they increase emissions of acetic acid and this compound. [] This suggests that the treatment degrades certain wood components, potentially impacting its properties.
Q4: Is this compound a reliable indicator of honey freshness?
A4: While 5-hydroxymethyl-2-furaldehyde (HMF) is a well-established freshness parameter for honey, this compound, along with other furanic compounds, can provide additional insights into honey quality. High levels of these compounds, even in fresh honey, might indicate adulteration or improper storage. []
Q5: What is the role of this compound in the synthesis of furo[2,3-c]pyridine?
A5: this compound is a key starting material in the synthesis of furo[2,3-c]pyridine. It is first converted to β-(3-furyl)acrylic acid, which undergoes a series of transformations, ultimately leading to the formation of the desired furo[2,3-c]pyridine framework. []
Q6: Have there been any computational studies on the reactions of this compound with atmospheric oxidants?
A6: Yes, time-dependent DFT calculations have been used to study the photoisomerization of this compound, explaining the observed trans-to-cis ratio in an argon matrix. []
Q7: How does the position of the aldehyde group affect the reactivity of furanaldehydes with chlorine atoms?
A7: Studies on the kinetics of chlorine atom reactions with 2-furaldehyde, this compound, and 5-methyl-2-furaldehyde suggest that the position of the aldehyde group has minimal impact on the reaction rate. This implies that the chlorine atom likely adds to the double bond of the aromatic ring rather than abstracting the aldehydic hydrogen. []
Q8: Can this compound be used to synthesize compounds with carbonic anhydrase inhibitory activity?
A8: Yes, researchers have utilized metalation chemistry, initially developed for this compound, to synthesize a series of 4-substituted 2-thiophenesulfonamides from 3-thiophenecarboxaldehyde. Several of these compounds demonstrate potent inhibition of carbonic anhydrase II. []
Q9: How does potassium impregnation affect the stability of bio-oil derived from beech wood?
A9: Potassium impregnation increases the viscosity of beech wood bio-oil during stability tests, indicating increased polymerization due to the presence of inorganics. This highlights the importance of controlling inorganic content for bio-oil stability. []
Q10: Are there any safety concerns associated with this compound?
A10: While this compound occurs naturally in various foods, high concentrations can be harmful. The compound's safety profile and potential long-term effects require further investigation. []
Q11: What analytical techniques are commonly used to identify and quantify this compound in complex matrices?
A11: Several analytical techniques are used to study this compound:
- GC-MS: This technique is frequently employed for identifying and quantifying this compound in various samples, including honey [, , ], bio-oil [, ], and plant extracts. []
- HS-SPME/GC/MS: This technique, coupled with chemometric analysis, enables the differentiation of honey varieties based on their volatile profiles, including this compound. []
- HPLC: This method is valuable for separating and quantifying furanic compounds, including this compound, in complex mixtures like honey. []
- Electrochemical methods: Square wave voltammetry on an Hg electrode shows promise for the simultaneous determination of this compound and other furanic compounds in honey. []
Q12: How does the presence of phosphorus affect the formation of this compound during biomass pyrolysis?
A12: Phosphorus impregnation of beech wood leads to an increased formation of this compound and levoglucosenone during pyrolysis, suggesting a catalytic role of phosphorus in the rearrangement and dehydration reactions. []
Q13: Can this compound contribute to environmental pollution?
A13: this compound is found in emissions from wood treated with certain oxidation processes, suggesting a potential for air quality impact. [] Further research is needed to fully understand its environmental fate and effects.
Q14: What is the historical significance of this compound in chemical research?
A14: this compound has served as a vital starting material and building block for various synthetic transformations, contributing to the advancement of organic chemistry methodologies. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)
![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)
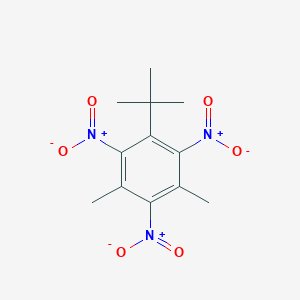
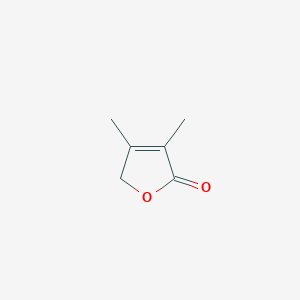
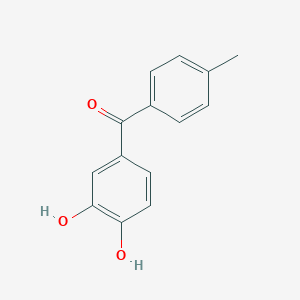
![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)

